3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .
Industrial Production Methods
advancements in photochemical synthesis and strain-release functionalization techniques may offer scalable routes for its production .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine group.
Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like t-butyllithium and aryl Grignard reagents . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Azetidine: Another strained ring system used in drug design.
Cyclobutane: A smaller ring system with similar strain-release properties.
Uniqueness
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern and the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-4-3-5-11(10(9)2)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYNEDMZICHWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.